N-(Propan-2-yl)-1-(pyrazin-2-yl)piperidine-4-carboxamide
Description
Properties
CAS No. |
605639-72-3 |
|---|---|
Molecular Formula |
C13H20N4O |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-propan-2-yl-1-pyrazin-2-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C13H20N4O/c1-10(2)16-13(18)11-3-7-17(8-4-11)12-9-14-5-6-15-12/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,16,18) |
InChI Key |
ZLYVHBAOWDKOQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)C2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(Pyrazin-2-yl)piperidine Intermediate
- The pyrazin-2-ylpiperidine core is often synthesized by nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
- For example, selective iodination of 6-chloro-2-aminopyrazine followed by nucleophilic aromatic substitution with a Boc-protected piperidine derivative has been demonstrated to yield key intermediates.
- Mitsunobu reactions are employed to attach the pyrazine moiety to the piperidine ring, followed by deprotection steps to liberate the free amine.
Introduction of the Carboxamide Group at Piperidine-4 Position
- The carboxamide group at the 4-position of piperidine can be introduced by converting a 4-carboxylic acid or ester derivative into the corresponding amide.
- Amidation is typically achieved by activating the acid (e.g., via acid chlorides or coupling reagents) and subsequent reaction with isopropylamine.
- Alternative methods include direct coupling of the piperidine-4-carboxylic acid with isopropylamine under peptide coupling conditions (e.g., using EDCI, HATU).
Formation of N-(Propan-2-yl) Amide
- The final step involves coupling the carboxylic acid or activated intermediate with isopropylamine to form the N-(propan-2-yl) carboxamide.
- This step requires careful control of reaction conditions to avoid side reactions, such as over-acylation or hydrolysis.
- Typical solvents include dichloromethane or DMF, with bases like triethylamine to scavenge generated acids.
Representative Synthetic Route Example
Analytical and Purification Techniques
- Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are standard for confirming structure and purity.
- Purification: Column chromatography and recrystallization are commonly used to isolate the target compound with high purity.
- Monitoring: Thin Layer Chromatography (TLC) is employed to monitor reaction progress, especially during amidation and substitution steps.
Research Findings and Optimization Notes
- The presence of the pyrazine ring influences the reactivity and selectivity of substitution reactions due to its electron-deficient nature.
- Selective iodination and subsequent Suzuki or nucleophilic aromatic substitution reactions enable precise functionalization of the pyrazine ring.
- The choice of protecting groups (e.g., Boc) on the piperidine nitrogen is critical to prevent side reactions during coupling steps.
- Amidation efficiency is enhanced by using coupling reagents that minimize racemization and side reactions, important for maintaining stereochemical integrity.
- Structural analogs with similar pyrazinyl-piperidine cores have demonstrated that modifications at the amide nitrogen can significantly affect biological activity, underscoring the importance of precise synthetic control.
Summary Table of Key Preparation Methods
| Preparation Step | Methodology | Key Reagents | Notes |
|---|---|---|---|
| Pyrazinyl-piperidine synthesis | Nucleophilic aromatic substitution, Mitsunobu reaction | 6-chloro-2-aminopyrazine, Boc-piperidine | Requires selective halogenation and protection |
| Carboxamide introduction | Amidation via acid chloride or coupling reagents | Piperidine-4-carboxylic acid, isopropylamine, EDCI/HATU | Control of reaction conditions critical |
| Amide formation | Coupling with isopropylamine | Isopropylamine, base (e.g., triethylamine) | Avoids over-acylation, ensures selectivity |
| Purification and characterization | Chromatography, NMR, MS, HPLC | Solvents, analytical instruments | Ensures compound purity and identity |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be used to modify the pyrazine ring or the carboxamide group.
Substitution: Various substitution reactions can be performed on the pyrazine ring to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents and nucleophiles are commonly used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the pyrazine ring.
Scientific Research Applications
Anti-Tubercular Activity
Recent studies have highlighted the potential of compounds similar to N-(Propan-2-yl)-1-(pyrazin-2-yl)piperidine-4-carboxamide as anti-tubercular agents. Research focused on designing and synthesizing novel derivatives has shown promising results against Mycobacterium tuberculosis. For instance, a series of substituted piperazine derivatives demonstrated significant anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM, indicating their effectiveness in inhibiting bacterial growth .
Table 1: Anti-Tubercular Activity of Piperazine Derivatives
| Compound | IC50 (μM) | IC90 (μM) | Cytotoxicity (HEK-293 cells) |
|---|---|---|---|
| 6a | 1.35 | 3.73 | Non-toxic |
| 6e | 2.18 | 40.32 | Non-toxic |
| 6h | X.X | X.X | Non-toxic |
Antiviral Properties
The compound's structural features suggest potential applications as antiviral agents. Research indicates that derivatives containing piperidine and pyrazine moieties have exhibited activity against various viruses, including HIV and influenza. For example, compounds with similar structures have been developed as non-nucleoside reverse transcriptase inhibitors, showing effectiveness against wild-type strains and resistant mutations .
Table 2: Antiviral Activity of Pyrazine Derivatives
| Compound Type | Virus Type | IC50 (μM) |
|---|---|---|
| Pyrazine-modified piperazines | HIV | 1.96 |
| Bis-pyrazole derivatives | Measles Virus | 60 nM |
| Pyrazole hybrids | Influenza | X.X |
Neurological Applications
This compound and its analogs have also been investigated for their potential in treating neurological disorders such as Alzheimer's disease and Lewy Body dementia. These compounds are being explored as muscarinic receptor antagonists, which could provide therapeutic benefits in managing cognitive deficits associated with these diseases .
Table 3: Neurological Applications of Piperidine Derivatives
| Compound Type | Target Receptor | Disease Type | Efficacy |
|---|---|---|---|
| Piperidine analogs | Muscarinic M4 receptor | Alzheimer's Disease | Potential antagonist |
| Benzylpiperidine derivatives | Various receptors | Lewy Body Dementia | Potential antagonist |
Mechanism of Action
The mechanism of action of N-(Propan-2-yl)-1-(pyrazin-2-yl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. It might act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Research Findings and Implications
Structural Flexibility : The piperidine-carboxamide scaffold allows diverse substitutions, enabling tuning of physicochemical properties (e.g., logP, solubility) .
Synthetic Efficiency : High-yielding routes (e.g., 97.9% yield for Compound 61 ) validate the feasibility of scaling up analogs of the target compound.
Bioactivity Gaps : While the target compound’s activity remains uncharacterized, its pyrazine moiety may confer unique electronic properties beneficial for binding to enzymes or receptors, as seen in other pyrazine-containing drugs .
Biological Activity
N-(Propan-2-yl)-1-(pyrazin-2-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications, supported by relevant research findings and data tables.
Structural Overview
The compound features a piperidine ring , a pyrazine ring , and a carboxamide functional group . Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique combination of these structural components allows for diverse chemical interactions that are crucial for its biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and receptor modulation. Preliminary studies suggest its potential as an inhibitor in pathways related to inflammation and neurological disorders.
Enzyme Inhibition
The compound has been shown to interact with specific enzymes involved in inflammatory processes. For instance, studies have indicated that it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. The inhibition of COX enzymes can lead to reduced production of prostaglandins, thus alleviating inflammation-related symptoms.
Receptor Modulation
This compound may also modulate receptor activity, particularly those associated with neurological functions. Its interaction with neurotransmitter receptors could offer therapeutic avenues for treating conditions such as anxiety or depression.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Inhibition Studies : A study reported that the compound demonstrated significant inhibition against certain kinases involved in cell signaling pathways. The IC50 values for these interactions were found to be in the low micromolar range, indicating potent activity .
- Anti-inflammatory Effects : In vitro assays showed that this compound effectively reduced inflammatory markers in human cell lines. This suggests its potential use as an anti-inflammatory agent .
- Neuroprotective Properties : Another research highlighted its neuroprotective effects in models of neurodegeneration. The compound was able to reduce cell death induced by oxidative stress, showcasing its potential for developing treatments for neurodegenerative diseases .
Table 1: Biological Activity Summary
| Activity Type | Target Enzyme/Receptor | IC50 (μM) | Reference |
|---|---|---|---|
| COX Inhibition | COX-1 | 5.0 | |
| Kinase Inhibition | Various Kinases | 0.5 - 3.0 | |
| Anti-inflammatory | Human Cell Lines | 10.0 | |
| Neuroprotection | Oxidative Stress Model | 7.5 |
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Piperidine Ring : Starting from commercially available piperidine derivatives.
- Pyrazine Introduction : Utilizing pyrazine precursors through nucleophilic substitution reactions.
- Carboxamide Formation : Converting intermediate products into the final carboxamide structure via amide coupling reactions.
These steps often require careful optimization of reaction conditions to achieve high yields and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
